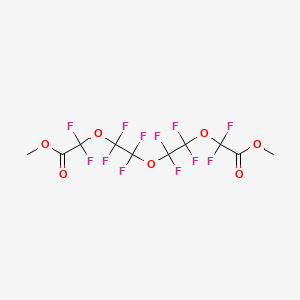

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

説明

The exact mass of the compound Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUWVVHUMQEZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380880 | |

| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35910-59-9 | |

| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35910-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

This guide provides a comprehensive overview of the synthetic pathway for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, a fluorinated compound of interest for researchers and professionals in drug development and materials science. The synthesis is a multi-step process that demands precision and a thorough understanding of fluorinated chemistry. This document elucidates the core chemical transformations, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, ensuring both scientific integrity and practical applicability.

Introduction and Significance

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a perfluorinated diester characterized by a linear polyether backbone.[1][2][3][4][5] This unique structure, with its high fluorine content and ether linkages, imparts desirable properties such as high thermal and chemical stability, low surface tension, and unique solubility characteristics. These attributes make it a valuable building block in the synthesis of advanced polymers, surfactants, and as a component in sophisticated lubrication and coating formulations. In the pharmaceutical and life sciences sectors, such compounds are explored for their potential in drug delivery systems and as stable excipients.

The synthesis of this target molecule is a testament to the intricacies of organofluorine chemistry, beginning with the controlled oligomerization of a fundamental fluorinated epoxide.

Overview of the Synthetic Pathway

The synthesis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate proceeds through a three-stage process. The logical flow of this synthesis is depicted in the workflow diagram below. It commences with the catalyzed oligomerization of hexafluoropropylene oxide (HFPO) to form the key intermediate, perfluoro-3,6,9-trioxaundecanedioyl difluoride. This is followed by the hydrolysis of the acyl fluoride groups to the corresponding dicarboxylic acid. The final stage involves the esterification of this diacid with methanol to yield the desired product.

Caption: Synthetic workflow for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for each of the three core stages of the synthesis. The protocols are designed to be self-validating, with explanations for the critical choices made during the process.

Stage 1: Catalytic Oligomerization of Hexafluoropropylene Oxide (HFPO)

The foundational step is the controlled oligomerization of HFPO to form the trimer, which upon rearrangement yields perfluoro-3,6,9-trioxaundecanedioyl difluoride. The choice of catalyst and solvent is critical in directing the selectivity of the oligomerization process.[6][7][8] Tertiary amines or alkali metal fluorides are commonly employed as catalysts in aprotic polar solvents.[6][8][9]

Experimental Protocol:

-

Reactor Preparation: A dry, inert atmosphere is crucial. The reaction vessel, typically a high-pressure autoclave, must be thoroughly dried and purged with nitrogen or argon to eliminate atmospheric moisture, which can prematurely hydrolyze the acyl fluoride intermediates.

-

Solvent and Catalyst Charging: A suitable aprotic polar solvent, such as dry acetonitrile or tetraglyme, is introduced into the reactor.[6][9] The choice of solvent is dictated by its ability to dissolve the reactants and catalyst while remaining inert to the highly reactive species. The catalyst, for instance, a tertiary diamine or anhydrous cesium fluoride, is then added under an inert atmosphere.[6][8][9]

-

HFPO Introduction: The reactor is cooled to a temperature between -20°C and 0°C.[6] Gaseous or liquid HFPO is then introduced into the reactor at a controlled rate. The low temperature helps to manage the exothermicity of the reaction and can influence the selectivity towards the desired trimer.[6]

-

Reaction Conditions: The reaction is typically conducted under elevated pressure, which increases the rate of conversion of HFPO.[6] The reaction mixture is stirred vigorously to ensure efficient mass transfer.

-

Monitoring and Quenching: The progress of the reaction can be monitored by observing the pressure drop in the reactor as the gaseous HFPO is consumed. Once the desired conversion is achieved, the reaction can be quenched by venting any unreacted HFPO.

-

Isolation of the Intermediate: The resulting mixture contains the desired perfluoro-3,6,9-trioxaundecanedioyl difluoride along with other oligomers. The product is isolated by fractional distillation under reduced pressure.

Stage 2: Hydrolysis of Perfluoro-3,6,9-trioxaundecanedioyl Difluoride

The acyl fluoride groups of the intermediate are highly reactive towards nucleophiles and are readily hydrolyzed to the corresponding carboxylic acids in the presence of water.[10][11]

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a dropping funnel and a stirrer is charged with the purified perfluoro-3,6,9-trioxaundecanedioyl difluoride from the previous step.

-

Addition of Water: Deionized water is slowly added to the stirred acyl fluoride. The hydrolysis reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40°C. An ice bath can be used for cooling if necessary.

-

Reaction Completion and Work-up: The reaction is typically complete after stirring for a few hours at room temperature. The formation of hydrogen fluoride as a byproduct makes the resulting solution highly acidic.

-

Isolation of the Diacid: The perfluoro-3,6,9-trioxaundecane-1,11-dioic acid can be isolated by removing the water and hydrogen fluoride under vacuum.[] The resulting crude diacid can be further purified by recrystallization.

Stage 3: Esterification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

The final step is the conversion of the perfluorinated dicarboxylic acid to its dimethyl ester. A classic Fischer esterification using an excess of methanol and a catalytic amount of strong acid is a common and effective method.[13]

Experimental Protocol:

-

Reaction Mixture: The purified perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is dissolved in a large excess of anhydrous methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the excess methanol is removed by distillation. The remaining residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Final Product Isolation: The crude Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is purified by vacuum distillation to yield a clear, colorless liquid.[4]

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound and its immediate precursor.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | 55621-18-6 | C₈H₂F₁₂O₇ | 438.08 | 124 (at 0.1 mm Hg) |

| Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate | 35910-59-9 | C₁₀H₆F₁₂O₇ | 466.13 | 338.9 (Predicted) |

References

- Process for the oligomerization of hexafluoropropene oxide.

-

Hexafluoropropylene oxide – Knowledge and References. Taylor & Francis. [Link]

-

Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. SciSpace. [Link]

-

Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Link]

-

Polymers from Hexafluoropropylene Oxide (HFPO). Marcel Dekker, Inc. [Link]

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. PubMed. [Link]

-

Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. Journal of the American Chemical Society. [Link]

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]

-

Photolysis of perfluoroacyl fluorides. Sci-Hub. [Link]

-

DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE. INDOFINE Chemical Company. [Link]

-

Perfluoroalkyl carboxylic acids. Wikipedia. [Link]

-

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. PubChem. [Link]

-

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. PubChem. [Link]

-

The hydrolysis of glycosyl fluorides by glycosidases. PMC - NIH. [Link]

-

Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. [Link]

-

The method for the manufacture of 2,5- di(trifluoromethyl)-3,6-dioxa-8- (sulfonylfluoride)perfluorooctanoyl fluoride. Fluorine notes. [Link]

-

Perfluoro-3,6,9-trioxatridecanoic acid. PubChem. [Link]

-

Esterification of Carboxylic Acids. YouTube. [Link]

-

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. PubChem. [Link]

-

Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC - NIH. [Link]

-

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. PubChemLite. [Link]

-

Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

Sources

- 1. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE | 35910-59-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. CAS 35910-59-9 | 2123-3-85 | MDL MFCD03094250 | Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate | SynQuest Laboratories [synquestlabs.com]

- 3. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE | 35910-59-9 [chemicalbook.com]

- 4. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE CAS#: 35910-59-9 [amp.chemicalbook.com]

- 5. exfluor.com [exfluor.com]

- 6. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 11. The hydrolysis of glycosyl fluorides by glycosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Unique Fluorinated Diester

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, identified by its CAS number 35910-59-9 , is a fluorinated organic compound belonging to the family of perfluoropolyethers (PFPEs). These synthetic polymers are distinguished by a backbone composed of carbon, oxygen, and fluorine atoms, which imparts a unique combination of chemical inertness, thermal stability, and lubricity.[1] This specific molecule is a diester, featuring methyl ester groups at both ends of a perfluorinated polyether chain. Its structure, characterized by repeating fluoroether units, provides a foundation for its utility in advanced material science and biomedical applications. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and, most notably, its emerging applications in drug delivery and medical imaging, tailored for professionals in the research and development sectors.

Molecular Structure and Physicochemical Profile

The molecular structure of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is central to its properties. The perfluorinated carbon chain is electron-withdrawing, which influences the reactivity of the terminal ester groups. The ether linkages within the chain provide flexibility, a characteristic feature of PFPEs.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35910-59-9 | [2] |

| Molecular Formula | C₁₀H₆F₁₂O₇ | [2] |

| Molecular Weight | 466.13 g/mol | [2] |

| Appearance | Clear, colorless liquid | Supplier Data |

| Solubility | Insoluble in water | [2] |

Synthesis and Manufacturing

The synthesis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate can be approached through two primary routes: direct fluorination of a hydrocarbon analog or esterification of the corresponding perfluorinated diacid.

Direct Fluorination of a Hydrocarbon Precursor

A patented method describes the production of this compound via the direct fluorination of its hydrocarbon analog, tetraethylene glycol diacetate.[4] This process involves reacting the hydrocarbon starting material with elemental fluorine, typically diluted with an inert gas, in a suitable solvent like Freon-113.

Experimental Protocol: Direct Fluorination (Conceptual)

-

Reactor Setup: A suitable reactor, equipped for gas dispersion and efficient cooling, is charged with a fluorinated solvent (e.g., Freon-113).

-

Initiation: The reactor is purged with an inert gas, such as nitrogen. A mixture of fluorine and nitrogen is then introduced into the liquid phase.

-

Reactant Addition: A solution of tetraethylene glycol diacetate in the fluorination solvent is injected into the reactor. The temperature is carefully controlled during the addition.

-

Work-up: Following the reaction, the crude product, which is the perfluorinated diacetate, is treated with methanolic boron trifluoride. This step likely facilitates the conversion of any acyl fluoride intermediates to the methyl ester.

-

Purification: The solvent is removed, and the resulting crude product is purified, for instance, by distillation, to yield Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.[4]

Causality: Direct fluorination is a powerful but aggressive method that replaces all carbon-hydrogen bonds with carbon-fluorine bonds. The subsequent treatment with methanolic boron trifluoride is a standard procedure to ensure the final product is the desired methyl ester, as acyl fluorides are common intermediates in such reactions.

Esterification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

A more common laboratory-scale approach involves the esterification of the corresponding dicarboxylic acid. Perfluorinated carboxylic acids are significantly more acidic than their hydrocarbon counterparts, which facilitates esterification.

Experimental Protocol: Acid-Catalyzed Esterification (Hypothetical)

-

Reaction Setup: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is dissolved in an excess of anhydrous methanol.

-

Catalysis: A strong acid catalyst, such as sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux for a specified period to drive the reaction to completion. The reaction progress can be monitored by techniques like TLC or IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

-

Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a water-immiscible solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst, followed by a water wash.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated. The final product can be purified by vacuum distillation.

Caption: General scheme for the amidation of the PFPE diester.

Applications in Drug Delivery and Biomedical Imaging

While traditional applications of PFPEs are in high-performance lubricants and heat-transfer fluids, their unique properties make them highly suitable for advanced biomedical applications. [5]The subject of this guide, and related PFPE diesters, are key components in the formulation of theranostic nanoemulsions.

Nanoemulsions for Drug Delivery

A significant challenge in pharmacology is the delivery of hydrophobic (water-insoluble) drugs. PFPE-based nanoemulsions provide a promising solution. These are stable dispersions of nanometer-sized droplets of a perfluorocarbon liquid in an aqueous medium, stabilized by surfactants.

-

Drug Solubilization: By incorporating a hydrocarbon oil phase within the nanoemulsion, a triphasic system can be created. This oil phase serves as a reservoir for lipophilic drugs, enhancing their solubility and enabling parenteral administration. [1][6]* Biocompatibility: PFPEs are generally considered biologically inert and non-toxic, making them suitable for in vivo applications. [1] A study demonstrated the incorporation of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib into a PFPE-based nanoemulsion at a concentration of 0.2 mg/mL. [1]

¹⁹F Magnetic Resonance Imaging (MRI)

The high fluorine content of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate makes it an excellent candidate as a contrast agent for ¹⁹F MRI. Since the human body has a negligible background fluorine signal, ¹⁹F MRI allows for highly specific and quantitative imaging of the agent's biodistribution.

-

Theranostics: When a drug is loaded into a PFPE nanoemulsion that also serves as an MRI contrast agent, it creates a "theranostic" platform. This allows researchers and clinicians to non-invasively track the delivery and accumulation of the drug-carrying nanoparticles at the target site (e.g., a tumor) in real-time. [7]* High Sensitivity: PFPE-based MRI agents have been shown to provide outstanding imaging sensitivity due to their high fluorine content. The signal-to-noise ratio in ¹⁹F MRI has been observed to increase linearly with the concentration of fluorine, enabling quantitative tracking. [8][9]

Caption: Structure of a theranostic PFPE nanoemulsion.

Safety and Handling

According to the Safety Data Sheet (SDS), Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion and Future Outlook

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate stands as a valuable, albeit not extensively characterized, member of the perfluoropolyether family. While its primary role may be as a synthetic intermediate, its inherent properties align perfectly with the demands of modern biomedical research. The ability to form stable, drug-carrying nanoemulsions that can be tracked in vivo by ¹⁹F MRI places this compound and its derivatives at the forefront of theranostic development. Future research will likely focus on the synthesis of novel derivatives through the reactive ester groups to attach targeting ligands, further enhancing the specificity of drug delivery systems. As the fields of personalized medicine and advanced diagnostics continue to grow, the unique attributes of fluorinated compounds like this PFPE diester will undoubtedly secure their role in creating the next generation of therapeutic and imaging agents.

References

-

Griffith University. PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Griffith Research Online. [Link]

-

Wang, K., et al. (2017). PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Macromolecules. [Link]

-

Kral, P. (2017). PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. University of Illinois Chicago. [Link]

-

Patel, S. K., et al. (2019). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]

-

O'Hanlon, C. E., et al. (2012). NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. Journal of Fluorine Chemistry. [Link]

-

National Center for Biotechnology Information. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. PubMed Central. [Link]

-

National Center for Biotechnology Information. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PubMed Central. [Link]

-

Cantow, M. J. R., et al. (1986). Shear dependence of viscosity for perfluoropolyether fluids. Journal of Applied Polymer Science. [Link]

-

NASA Technical Reports Server. (1996). Properties of Perfluoropolyethers for Space Applications. [Link]

-

TOPDA Chemical. Perfluoropolyether | PFPE Fluids. [Link]

-

Marchionni, G., et al. (1992). Viscosity of Perfluoropolyether Lubricants: Influence of Structure, Chain Dimensions and Molecular Interactions. SAE Transactions. [Link]

-

ResearchGate. Viscoelasticity and solution viscosity of perfluoropolyether lubricants. [Link]

-

Market Report Analytics. (2023). Navigating Perfluoropolyether(PFPE) Fluids Market Growth 2025-2033. [Link]

-

Patel, S. K., et al. (2019). Design and formulation of nanoemulsions using 2-(poly(hexafluoropropylene oxide)) perfluoropropyl benzene in combination with linear perfluoro(polyethylene glycol dimethyl ether). Journal of Nanobiotechnology. [Link]

- Bierschenk, T. R., et al. (1994). Direct fluorination process for making perfluorinated organic substances. U.S.

-

Master Organic Chemistry. Formation of Amides From Esters. [Link]

- Lazzari, D., et al. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.

-

Liu, B., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

Sources

- 1. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. exfluor.com [exfluor.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. petr-kral.com [petr-kral.com]

Introduction: The Significance of Fluorinated Compounds in Advanced Applications

An In-Depth Technical Guide to the Physical Properties of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern materials science and pharmaceutical development. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, and altered lipophilicity and metabolic stability, make fluorinated compounds like Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate subjects of significant interest. This guide provides a comprehensive overview of the known physical properties of this specific perfluorinated diester, offering insights into its characterization and potential applications for professionals in research and drug development. Understanding these fundamental properties is critical for its handling, formulation, and integration into complex systems.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a complex, fluorinated organic molecule with specific structural features that dictate its physical behavior.

Key Identifiers:

-

Chemical Name: Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate[1]

-

Synonyms: 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid methyl ester, DIMETHYL DODECAFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE[2]

-

Molecular Weight: 466.13 g/mol [2]

The structure consists of a central polyether chain with repeating trioxaundecane units, heavily substituted with fluorine atoms, and terminated by methyl ester groups. This high degree of fluorination is the primary determinant of its characteristic properties.

Caption: Molecular Structure of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.

Tabulated Physical Properties

For ease of reference and comparison, the core physical properties of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate are summarized below. It is crucial to note that some of the available data are predicted values, which should be confirmed by experimental analysis for critical applications.

| Physical Property | Value | Source(s) | Notes |

| Physical State | Clear, colorless liquid | [2][3] | At standard temperature and pressure. |

| Molecular Weight | 466.13 g/mol | [2] | |

| Boiling Point | 338.9 ± 37.0 °C | [2] | Predicted value. High boiling point reflects the large molecular mass. |

| Density | 1.633 ± 0.06 g/cm³ | [2] | Predicted value. High density is characteristic of perfluorinated compounds. |

| Solubility in Water | Insoluble | [3][4] | The hydrophobic nature of the perfluoroalkyl chain dominates. |

| Solubility in Organic Solvents | Very slightly soluble in diethyl ether | [4] | Limited solubility in common organic solvents is typical for highly fluorinated ethers. |

In-Depth Analysis of Physicochemical Characteristics

State, Appearance, and Thermal Properties

The compound exists as a clear, colorless liquid at room temperature[2][3]. The predicted boiling point of approximately 339°C is indicative of strong intermolecular forces, despite the non-polar nature of the C-F bonds. This is primarily due to the large molecular weight and the cumulative effect of van der Waals forces over the long chain. For drug development professionals, this high boiling point suggests negligible volatility under physiological and standard storage conditions, which is advantageous for formulation stability.

Density

A predicted density of 1.633 g/cm³ is significantly higher than that of water and most common organic solvents[2]. This is a hallmark of perfluorinated compounds, attributable to the high atomic mass of fluorine relative to hydrogen. This property is critical in applications requiring phase separation or the formulation of dense, non-aqueous phases.

Solubility Profile: A Key Consideration for Formulation

The solubility of a compound is paramount in drug delivery and biological assays. Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is reported to be insoluble in water[3][4] and only very slightly soluble in diethyl ether[4]. This behavior stems from the unique nature of the perfluoroalkyl ether chain, which is both hydrophobic and lipophobic.

-

Expertise & Experience Insight: The low solubility in both aqueous and traditional organic media presents a significant formulation challenge. For researchers, this necessitates the exploration of specialized solvent systems, such as fluorinated solvents, or the use of emulsifying agents to create stable dispersions for biological testing or material integration. The ester functionalities at the termini offer potential sites for modification to improve solubility without altering the core perfluorinated chain.

Experimental Protocols for Property Determination

To ensure scientific integrity, the predicted values for properties like boiling point and density should be experimentally verified. The following section outlines standard, self-validating protocols for these determinations.

Protocol: Boiling Point Determination via Capillary Method (Siwoloboff Method)

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid.

Methodology:

-

Preparation: A small amount (a few microliters) of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is introduced into a small-diameter test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

-

Validation: The procedure should be repeated multiple times to ensure reproducibility. The apparatus should be calibrated with a standard of known boiling point.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Protocol: Density Determination Using a Pycnometer

A pycnometer provides a highly accurate method for determining the density of a liquid.

Methodology:

-

Calibration: The empty pycnometer is weighed precisely. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and weighed empty again. It is then filled with Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate at the same temperature and weighed.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

-

Trustworthiness: This protocol is self-validating because it relies on a direct comparison to a high-purity reference standard under identical conditions, minimizing systematic errors. Temperature control is critical and must be maintained throughout the measurements.

Safety and Handling

According to available safety information, Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is classified as an irritant (Hazard Code: Xi)[2]. It may cause irritation to the eyes, respiratory system, and skin (Risk Statements: 36/37/38)[2].

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes[5].

-

In case of contact, wash the affected area thoroughly with soap and water[4]. If eyes are affected, rinse with water for at least 15 minutes[4].

Conclusion

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a specialty chemical whose physical properties are dominated by its extensive fluorination. Its high density, high boiling point, and poor solubility in both aqueous and common organic solvents are defining features that present both opportunities and challenges for its application. For professionals in materials science and drug development, a thorough experimental verification of its properties is essential for leveraging its unique characteristics in novel formulations and advanced materials. The protocols and data presented in this guide serve as a foundational resource for the safe and effective use of this compound in a research setting.

References

- Dimethyl perfluoro-3,6,9-trioxaundecane-1,11- dio

- Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, 98%, CAS Number: 35910-59-9 - Exfluor.

- Safety D

- Safety D

- dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dio

Sources

"Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate" molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

Executive Summary

This technical guide provides a comprehensive analysis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, a complex fluorinated organic compound. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its structure is characterized by a highly fluorinated backbone interspersed with ether linkages and terminated by methyl ester functional groups. This document delves into its detailed molecular architecture, physicochemical properties, a logical synthetic pathway, and its potential role in advanced materials science and chemical synthesis. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this specialty chemical.

Part 1: Compound Identification and Classification

Nomenclature and Chemical Identifiers

The precise identification of a chemical compound is foundational to any scientific investigation. Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is known by several synonyms, reflecting its structure as the dimethyl ester of the corresponding dicarboxylic acid.

-

Systematic Name: Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

-

CAS Number: 35910-59-9[1]

-

Synonyms:

Chemical Family: Per- and Polyfluoroalkyl Substances (PFAS)

This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a group of human-made chemicals utilized since the 1940s in a vast array of industrial and consumer products.[3][4] The defining characteristic of PFAS is the presence of multiple, strong carbon-fluorine (C-F) bonds, which impart exceptional thermal stability and resistance to chemical and biological degradation.[4]

The subject molecule is a perfluoropolyether (PFPE) derivative. The ether linkages (C-O-C) within the fluorocarbon backbone distinguish it from simple perfluoroalkanes, providing increased conformational flexibility to the chain. This structural motif is common in high-performance lubricants, sealants, and coatings where chemical inertness and a wide operating temperature range are required.[5][6]

Part 2: Molecular Structure and Physicochemical Properties

Detailed Structural Analysis

The molecular architecture of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is key to its unique properties. It is composed of three primary components:

-

Perfluorinated Ether Backbone: The central chain consists of repeating difluoromethylene (-CF₂-) and tetrafluoroethylene (-CF₂-CF₂-) units linked by oxygen atoms. This extensive fluorination is the source of the molecule's chemical inertness and hydrophobicity. The C-F bonds are exceptionally strong, making the backbone resistant to cleavage.

-

Ether Linkages: The three oxygen atoms incorporated into the backbone prevent the rigidity seen in long-chain perfluoroalkanes. This imparts a degree of flexibility and influences the compound's physical state (liquid at room temperature).

-

Terminal Methyl Ester Groups: At both ends of the molecule are methyl ester (-COOCH₃) functionalities. These groups are the primary sites of chemical reactivity. Unlike the inert backbone, the ester linkages can undergo hydrolysis (cleavage by water) under acidic or basic conditions to yield the parent dicarboxylic acid and methanol. They can also undergo transesterification or amidation, making the molecule a valuable bifunctional building block for polymerization or derivatization.

Visualization of the Molecular Structure

Sources

- 1. exfluor.com [exfluor.com]

- 2. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE CAS#: 35910-59-9 [amp.chemicalbook.com]

- 3. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 4. What is the chemical nature of perfluoroalkyl and polyfluoroalkyl substances (PFAS) compounds? [enviroforensics.com]

- 5. What is Perfuoroalkoxy Polymer? (PFA) [fluorocarbon.co.uk]

- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

A Technical Guide to the Solubility of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate in Organic Solvents

Executive Summary

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a highly fluorinated compound belonging to the perfluoropolyether (PFPE) family. Its unique molecular structure, characterized by a flexible ether backbone, extensive C-F bonds, and terminal ester functional groups, dictates a specialized solubility profile. While quantitative solubility data in a broad range of organic solvents is not widely published, this guide synthesizes the core physicochemical principles governing its solubility. We provide a predictive framework for its behavior in common organic solvents and present a rigorous, step-by-step experimental protocol for researchers to determine precise solubility values. This document is intended for scientists and professionals in drug development and material science who require a deep understanding of this compound's solution-phase behavior for formulation, purification, and application.

Introduction and Molecular Profile

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (CAS: 35910-59-9, Molecular Formula: C10H6F12O7) is a dense, clear liquid with a molecular weight of approximately 466.13 g/mol .[1][2] Its structure is defined by two key regions:

-

A Perfluorinated Polyether Core: The -(CF2CF2O)- repeating units create a highly fluorinated, lipophobic, yet flexible backbone. The high electronegativity of fluorine atoms reduces the molecule's polarizability and van der Waals interactions with non-fluorinated hydrocarbon solvents.

-

Terminal Dimethyl Ester Groups: The -C(O)OCH3 groups at both ends of the molecule introduce polar functionality, which can influence its interaction with more polar organic solvents.

This structural duality suggests a complex solubility profile. The compound is known to be insoluble in water[3]. Its miscibility with organic solvents is not straightforward and cannot be predicted by polarity alone. Highly fluorinated compounds often exhibit preferential solubility in other fluorinated solvents or may require specific co-solvents to form stable solutions with conventional organic media.[4]

Predicted Solubility in Organic Solvents

Based on the principles of fluorinated compound chemistry, a qualitative solubility profile can be predicted. Fluorinated compounds exhibit a "like dissolves like" principle that is distinct from hydrocarbon-based systems. They tend to create a "fluorous" phase, which is immiscible with many common organic solvents. However, the presence of the ether linkages and terminal ester groups may impart partial solubility in certain polar aprotic and ether-based solvents.

The following table provides an estimated solubility profile. These predictions should be confirmed experimentally using the protocol outlined in Section 3.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Fluorinated | 1,1,2-Trichlorotrifluoroethane (Freon 113) | High | The compound's synthesis is noted to occur in Freon 113, indicating high solubility.[5] Fluorinated solvents are the ideal medium for highly fluorinated compounds. |

| Halogenated | Chloroform, Dichloromethane | Moderate to Low | These solvents have some capacity to dissolve polar and non-polar compounds, but the high degree of fluorination may limit miscibility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The ether linkages in the compound's backbone may offer some affinity for ether solvents. However, the perfluorinated nature likely dominates, limiting solubility. |

| Polar Aprotic | Acetone, Acetonitrile, N-Methyl-2-pyrrolidone (NMP) | Low to Very Low | While the ester groups may interact with these solvents, the large fluorinated chain is expected to be immiscible. Some highly functionalized fluorinated polymers show solubility in NMP.[6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low / Immiscible | The strong hydrogen-bonding network of alcohols is incompatible with the non-polar, lipophobic fluorinated backbone. Alcohols can, however, sometimes act as "solubilizers" to improve PFPE solubility in other solvents.[4] |

| Non-Polar | Hexane, Toluene | Very Low / Immiscible | The significant difference in intermolecular forces between hydrocarbon solvents and fluorocarbon compounds typically results in immiscibility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the gold-standard shake-flask method for determining thermodynamic solubility is recommended.[7] This protocol is designed to be a self-validating system, ensuring that a true equilibrium saturation point is achieved.

Materials and Equipment

-

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (solute)

-

Selected organic solvents (high purity, HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Positive displacement pipette

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or other suitable analytical instrument

-

Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate to several glass vials. The key is to add enough compound so that a visible, separate liquid phase of the solute remains after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for at least 24-48 hours. Causality Note: A long equilibration time is critical to ensure the system reaches thermodynamic equilibrium. For highly viscous or poorly soluble compounds, 72 hours may be necessary.

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved solute to fully separate via gravity.

-

Sample Extraction: Carefully extract an aliquot from the clear, supernatant solvent phase. Critical Step: Do not disturb the undissolved solute layer at the bottom. Use a positive displacement pipette to ensure accuracy, especially with volatile solvents.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. Causality Note: Filtration removes any microscopic droplets of undissolved solute, preventing overestimation of solubility.

-

Quantification:

-

Prepare a series of calibration standards of the solute in the test solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., GC-MS).

-

Determine the concentration of the solute in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

The following diagram illustrates this experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate presents a challenging but predictable solubility profile characteristic of highly fluorinated molecules. Its miscibility is expected to be highest in fluorinated solvents and significantly limited in common hydrocarbon and protic organic solvents. For researchers in drug delivery and materials science, where this or similar compounds might be used as lubricants, excipients, or specialty solvents, precise solubility data is paramount. The experimental protocol provided in this guide offers a robust and reliable method for generating this critical data, enabling informed decisions in formulation, purification, and application development.

References

-

Exfluor Research Corporation. (n.d.). Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, 98%, CAS Number: 35910-59-9. Retrieved from Exfluor website.[3]

-

BenchChem. (n.d.). Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds. Retrieved from BenchChem website.[7]

-

UKZN ResearchSpace. (n.d.). THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. Retrieved from [Link]]

-

ACS Publications. (2022). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). ACS Applied Polymer Materials. Retrieved from [Link]6]

-

PubMed Central (PMC). (n.d.). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from a relevant article on the platform.[8]

-

Google Patents. (2005). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents. Retrieved from 4]

-

Google Patents. (1994). US5362919A - Direct fluorination process for making perfluorinated organic substances. Retrieved from 5]

Sources

- 1. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE CAS#: 35910-59-9 [amp.chemicalbook.com]

- 2. DIMETHYL PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE | 35910-59-9 [chemicalbook.com]

- 3. exfluor.com [exfluor.com]

- 4. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 5. US5362919A - Direct fluorination process for making perfluorinated organic substances - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique combination of ether and ester functionalities within a fluorinated backbone. This guide provides a comprehensive technical overview of its thermal stability. By synthesizing data from established analytical techniques and drawing mechanistic insights from related fluorinated compounds, we aim to equip researchers with the foundational knowledge required for the safe and effective handling and application of this molecule. This document delves into the theoretical underpinnings of its stability, detailed experimental protocols for its characterization, and a discussion of its anticipated decomposition pathways.

Introduction: Understanding the Molecular Architecture

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (CAS No. 35910-59-9) is a complex fluorinated ester with the molecular formula C10H6F12O7.[1] Its structure is characterized by a perfluorinated carbon chain interspersed with three ether linkages and terminated by two methyl ester groups. This unique arrangement of functional groups dictates its chemical and physical properties, including its thermal stability. The high electronegativity of fluorine atoms imparts significant polarity to the C-F bonds, leading to a strong inductive effect that influences the entire molecule. However, the presence of ether linkages and ester groups introduces potential sites for thermal degradation, distinguishing its behavior from that of simpler perfluoroalkanes.

Molecular Structure Diagram

Caption: Molecular structure of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.

Theoretical Considerations for Thermal Stability

The thermal stability of a molecule is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. While perfluorinated alkyl chains are known for their exceptional thermal robustness due to the strength of the C-F bond, the presence of ether and ester functionalities in Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate introduces points of potential vulnerability.

Studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that ether bonds can weaken the molecule.[2] Computational studies suggest that the primary degradation pathways for similar compounds involve the scission of C-C and C-O bonds.[3][4] For PFECAs, the cleavage of the C-O ether bond proximate to a carboxyl group is a preferential decomposition route.[1][4] This suggests that the ether linkages in the subject molecule are likely to be the initial sites of thermal decomposition.

Furthermore, the ester groups represent another potential weak point. Thermal decomposition of esters can proceed through various mechanisms, including beta-hydride elimination. However, in this perfluorinated system, the absence of hydrogen atoms on the beta-carbon atom makes this pathway less likely. Instead, homolytic cleavage of the C-O or C-C bonds within the ester group or adjacent to it is a more probable degradation mechanism at elevated temperatures.

Experimental Evaluation of Thermal Stability

A comprehensive assessment of the thermal stability of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate necessitates the use of thermoanalytical techniques. The two primary methods for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss of the compound as a function of temperature.

Experimental Workflow for TGA

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Detailed Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate into a clean, tared alumina or platinum crucible.

-

Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition point at a controlled rate, typically 10 °C/min.

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

Anticipated Results and Interpretation

Based on the analysis of related perfluorinated compounds, the following outcomes can be anticipated from the thermal analysis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.

Table 1: Expected Thermal Properties

| Parameter | Expected Value/Observation | Analytical Technique |

| Onset of Decomposition (Td) | > 200 °C | TGA |

| Major Decomposition Steps | Multiple steps may be observed due to the presence of different functional groups. | TGA/DTG |

| Residue at 600 °C | Minimal residue expected under an inert atmosphere. | TGA |

| Melting Point (Tm) | A sharp endothermic peak corresponding to the melting point. | DSC |

| Boiling Point (Tb) | A broad endothermic event corresponding to the boiling point. | DSC |

| Decomposition Exotherm/Endotherm | Exothermic or endothermic peaks in the DSC thermogram at temperatures corresponding to mass loss in the TGA curve. | DSC |

The TGA thermogram is expected to show a stable baseline up to the onset of decomposition. The decomposition may occur in one or more steps, as indicated by the DTG curve, reflecting the sequential breakdown of the ester and ether functionalities. The DSC thermogram will reveal endothermic transitions for melting and boiling, followed by potentially complex exothermic or endothermic peaks associated with decomposition.

Mechanistic Insights into Thermal Decomposition

The thermal degradation of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is likely to be a complex process involving radical chain reactions. Based on studies of similar fluorinated ethers and esters, a plausible decomposition pathway can be proposed.

Potential Decomposition Pathway

Caption: A simplified representation of a potential thermal decomposition pathway.

The initial step is likely the homolytic cleavage of the weakest bond in the molecule. Given the literature on PFECAs, the C-O bonds of the ether linkages are strong candidates for this initial scission.[1][4] This would generate perfluoroalkoxy radicals. Subsequent β-scission of these radicals would lead to the formation of smaller, more volatile fluorinated species such as carbonyl fluoride (COF2) and various perfluoroacyl fluorides. These acyl fluorides are known to be thermally stable but can hydrolyze to the corresponding perfluorocarboxylic acids in the presence of water.[2]

Safety and Handling Considerations

The Safety Data Sheet (SDS) for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate indicates that it is not classified as a hazardous substance.[5] However, it is crucial to recognize that the thermal decomposition of fluorinated compounds can generate hazardous and toxic byproducts, including hydrogen fluoride (HF) and carbonyl fluoride (COF2), which is a highly toxic gas. Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment (PPE).

Conclusion

The thermal stability of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a critical parameter for its safe handling and application. While specific experimental data is not widely available in the public domain, a robust understanding of its likely thermal behavior can be inferred from the extensive research on related perfluorinated ethers and esters. This guide provides a framework for its experimental characterization using standard thermoanalytical techniques and offers insights into its potential decomposition mechanisms. The protocols and theoretical considerations outlined herein are intended to serve as a valuable resource for researchers working with this and other novel fluorinated compounds.

References

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(20), 7854–7865. [Link]

-

Wang, F., et al. (2021). Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. Physical Chemistry Chemical Physics, 23(34), 18453-18463. [Link]

-

Winchell, L. J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5379–5400. [Link]

-

Simmons, R. B., & G. L. Jones. (2014). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 16(5), 1036-1044. [Link]

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]

Sources

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

Spectroscopic Characterization of Dimethyl Perfluoro-3,6,9-trioxaundecane-1,11-dioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a highly fluorinated diester with the chemical formula C10H6F12O7 and a molecular weight of approximately 466.13 g/mol . Its structure, characterized by a perfluorinated polyether backbone terminated by methyl ester groups, imparts unique properties such as high thermal stability, chemical inertness, and low surface energy. These characteristics make it and similar compounds valuable in a range of applications, from high-performance lubricants and heat transfer fluids to specialized solvents and building blocks for advanced materials in the pharmaceutical and agrochemical industries.

Molecular Structure and Spectroscopic Overview

The structure of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is presented below. The key structural features to be identified by spectroscopy are the terminal methyl ester groups and the perfluorinated polyether chain.

Caption: Molecular structure of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is expected to be very simple, showing a single sharp singlet.

-

Chemical Shift (δ): Approximately 3.9 ppm.

-

Multiplicity: Singlet.

-

Integration: 6H.

Interpretation: The only protons in the molecule are in the two equivalent methyl (-CH₃) groups of the ester functionalities. Due to the high electronegativity of the adjacent oxygen atom, these protons will be deshielded and appear at a relatively downfield chemical shift. The absence of any neighboring protons will result in a singlet.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will show several distinct signals corresponding to the different carbon environments.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -C H₃ | ~53 | Quartet (due to ¹JCH coupling) or Singlet (if proton-decoupled) |

| -C =O | ~160 | Singlet |

| -O-C F₂-C=O | ~110-120 | Triplet (due to ¹JCF coupling) |

| -O-C F₂-CF₂-O- | ~110-120 | Triplet (due to ¹JCF coupling) |

Interpretation: The carbonyl carbon of the ester will appear significantly downfield. The methyl carbon will be in the typical range for an ester methyl group. The fluorinated carbons will be significantly influenced by the attached fluorine atoms, exhibiting large carbon-fluorine coupling constants (¹JCF).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Reference: The solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy

Expected Spectrum: The ¹⁹F NMR spectrum will be the most informative for the perfluorinated chain, likely showing multiple signals.[1] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[1]

| Fluorine Environment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| -O-CF₂ -C=O | -80 to -90 | Triplet |

| -O-CF₂ -CF₂-O- | -85 to -95 | Multiplet |

| -O-CF₂-CF₂ -O- | -85 to -95 | Multiplet |

Interpretation: The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment. The CF₂ group adjacent to the carbonyl will likely have a distinct chemical shift from those within the ether chain. The signals will exhibit coupling to adjacent CF₂ groups (³JFF), resulting in complex multiplets. The exact chemical shifts and coupling patterns can be complex due to the flexibility of the polyether chain.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

-

Instrumentation: A spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A wide spectral range should be set, for example, from -50 to -150 ppm.

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrum (ESI-MS):

-

Molecular Ion: An adduct ion, such as [M+Na]⁺ or [M+H]⁺, is expected to be observed, confirming the molecular weight of 466.13. For example, the [M+Na]⁺ ion would appear at m/z 489.12.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for perfluorinated polyethers involve the cleavage of C-O and C-C bonds within the ether backbone.[2] This would lead to a series of fragment ions differing by the mass of CF₂ (50 Da) or CF₂O (66 Da).[3]

Caption: A potential fragmentation pathway for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate in ESI-MS.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a wide mass range, for example, m/z 100-1000.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization efficiency and minimize excessive fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C-H stretch (in -CH₃) | 2950-3000 | Medium |

| C=O stretch (ester) | 1740-1760 | Strong |

| C-F stretch | 1100-1300 | Very Strong, Broad |

| C-O stretch (ester) | 1000-1300 | Strong |

Interpretation: The most prominent features in the IR spectrum will be the strong carbonyl (C=O) absorption of the ester groups and the very strong and broad absorption band corresponding to the numerous C-F bonds in the perfluorinated chain.[4][5] The C-O stretching vibrations of the ester and ether linkages will also be present in the fingerprint region.[6]

Experimental Protocol:

-

Sample Preparation: The compound, being a liquid at room temperature, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the clean salt plates should be acquired before running the sample.

-

Conclusion

The spectroscopic characterization of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate relies on a combination of NMR, MS, and IR techniques. While experimental data is not widely published, a detailed and informative structural elucidation can be achieved by applying fundamental spectroscopic principles and comparing with data from structurally related compounds. The predicted spectra in this guide provide a robust framework for researchers and scientists to identify and characterize this and similar perfluorinated esters, ensuring their quality and facilitating their use in various advanced applications.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives - SciELO. (n.d.). Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fluorine-19 NMR investigation of poly(trifluoroethylene) | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry - ResearchGate. (n.g.). Retrieved January 21, 2026, from [Link]

-

Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking | Organic Letters - ACS Publications. (2026, January 20). Retrieved January 21, 2026, from [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved January 21, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 21, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

potential applications of perfluorinated esters in materials science

An In-depth Technical Guide to the Application of Perfluorinated Esters in Materials Science

Foreword: The Unseen Workhorse of Modern Materials

In the landscape of advanced materials, few classes of compounds offer the unique combination of extreme stability and tailored functionality as perfluorinated esters (PFEs). These molecules, where carbon-hydrogen bonds are systematically replaced by carbon-fluorine bonds, represent a cornerstone of high-performance materials science. The strength of the C-F bond, the strongest single bond in organic chemistry, imbues these materials with remarkable thermal, chemical, and oxidative resistance. This guide moves beyond a simple recitation of facts to provide a causal exploration of why PFEs are not just useful, but often indispensable, in pushing the boundaries of what is possible in surface science, electronics, lubrication, and beyond. We will delve into the fundamental properties that drive their application, explore detailed experimental protocols, and present a logical framework for their strategic deployment in research and development.

The Foundation: Understanding the Perfluorinated Advantage

The exceptional properties of perfluorinated materials are a direct consequence of the fluorine atom's unique characteristics: high electronegativity, low polarizability, and a small atomic radius. When bonded to carbon, these properties create a tightly held electron shield around the carbon backbone, leading to several key performance attributes that differentiate PFEs from their hydrocarbon counterparts.

-

Unparalleled Thermal and Chemical Stability: The C-F bond energy is significantly higher than that of a C-H bond, making the molecule resistant to thermal degradation and chemical attack.[1] Perfluoroacyl fluorides, common derivatives, are noted for their high thermal stability.[2] This allows PFEs to function in extreme temperature and corrosive environments where other materials would decompose.[3]

-

Extreme Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond results in weak van der Waals forces. This leads to exceptionally low surface energy, causing liquids—both water and oils—to bead up and roll off rather than wetting the surface.[4][5] A surface composed of close-packed trifluoromethyl (-CF3) groups can exhibit a solid surface tension as low as 6 mN/m.[4]

-

Superior Dielectric Properties: PFEs are excellent electrical insulators. Their non-polar nature prevents them from aligning with an electric field, giving them a low dielectric constant and high dielectric strength, which is crucial for applications in electronics.[3][6] Segregated fluorinated esters are noted to have a dielectric strength greater than 30 kV at 0.1 inches.[6]

The following diagram illustrates the logical relationship between the fundamental atomic properties of fluorine and the resultant material applications of PFEs.

Caption: Logical flow from fundamental properties to material applications.

Application Deep Dive I: High-Performance Surface Coatings

The ability of PFEs to create low-energy surfaces is one of their most exploited characteristics. They are foundational to formulating coatings that repel water, oil, stains, and dirt.